molecular formula C6H8N4S B1271105 N-(Pyridin-3-yl)hydrazinecarbothioamide CAS No. 34955-25-4

N-(Pyridin-3-yl)hydrazinecarbothioamide

Cat. No. B1271105
CAS RN: 34955-25-4
M. Wt: 168.22 g/mol
InChI Key: IZZXENNHSGUQCV-UHFFFAOYSA-N
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Description

“N-(Pyridin-3-yl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C6H8N4S . It has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques .


Synthesis Analysis

The compound has been synthesized and characterized using single-crystal X-ray and spectroscopic techniques . The synthesis process involves the use of high-quality substances and various equipment such as a Mattson 5000 FTIR spectrophotometer and a JEOL 500 MHz NMR spectrometer .


Molecular Structure Analysis

The molecular structure of “N-(Pyridin-3-yl)hydrazinecarbothioamide” has been analyzed using single-crystal X-ray and spectroscopic techniques . Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface have been evaluated .


Chemical Reactions Analysis

The chemical reactions involving “N-(Pyridin-3-yl)hydrazinecarbothioamide” have been studied. The compound has been found to display antimicrobial activity; antiviral, antifungal, antibacterial, antitumor, anticarcinogenic, and insulin mimetic properties . The antitumor action could be credited to the hindrance of DNA production by the alteration in the reductive transformation of ribonucleotide to deoxyribonucleotide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Pyridin-3-yl)hydrazinecarbothioamide” have been analyzed. Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface have been evaluated .

Scientific Research Applications

Antimicrobial Activity

N-(Pyridin-3-yl)hydrazinecarbothioamide: has been studied for its potential antimicrobial properties. It appears to display activity against both gram-negative and gram-positive bacteria. For instance, molecular docking studies have shown its effectiveness against Escherichia coli and Staphylococcus aureus bacterial strains . This suggests its potential use in developing new antimicrobial agents that could be more effective against resistant strains of bacteria.

Antitumor Properties

Compounds containing sulfur and nitrogen atoms, such as N-(Pyridin-3-yl)hydrazinecarbothioamide , have been associated with antitumor activities. The mechanism is believed to involve the inhibition of DNA production by altering the reductive transformation of ribonucleotide to deoxyribonucleotide . This property could be harnessed in cancer research, particularly in the synthesis of drugs aimed at targeting and disrupting cancer cell replication.

Anticarcinogenic Potential

Beyond its antitumor capabilities, N-(Pyridin-3-yl)hydrazinecarbothioamide may also possess anticarcinogenic properties. This could be significant in the development of preventive treatments or therapies that could reduce the risk of cancer development .

Insulin Mimetic Properties

The compound has been noted for its insulin mimetic properties, which could be beneficial in the treatment of diabetes. By mimicking the action of insulin, it may help in regulating blood sugar levels and managing diabetes-related conditions .

Spectrophotometric Detection of Metals

N-(Pyridin-3-yl)hydrazinecarbothioamide: can be utilized for the spectrophotometric detection of metals. This application is crucial in various fields, including environmental monitoring, where detecting and quantifying metal ions is essential .

Non-Linear Optical Properties

The non-linear optical properties of N-(Pyridin-3-yl)hydrazinecarbothioamide have been evaluated, suggesting its potential application in telecommunications and optical storage devices. These properties are important for the development of gadgets that require precise control of light waves .

Heterocyclic Synthesis

This compound serves as a source in heterocyclic synthesis due to its versatile chelating behavior, which is attributed to the presence of tautomeric forms. Heterocyclic compounds are widely used in pharmaceuticals, agrochemicals, and dyes, making this application highly significant .

Molecular Docking Studies

N-(Pyridin-3-yl)hydrazinecarbothioamide: has been subjected to molecular docking studies to understand its interaction with biological targets. This research is fundamental in drug design and discovery, as it helps in predicting the binding affinity and orientation of the compound to its target .

properties

IUPAC Name

1-amino-3-pyridin-3-ylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c7-10-6(11)9-5-2-1-3-8-4-5/h1-4H,7H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZXENNHSGUQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368389
Record name N-(Pyridin-3-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyridin-3-yl)hydrazinecarbothioamide

CAS RN

34955-25-4
Record name N-(Pyridin-3-yl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main advantage of using N-(Pyridin-3-yl)hydrazinecarbothioamide as a derivatization reagent for carboxylic acids in LC/ESI-MS/MS analysis?

A1: N-(Pyridin-3-yl)hydrazinecarbothioamide significantly enhances the detection sensitivity of carboxylic acids in LC/ESI-MS/MS analysis. [] This enhancement stems from the reagent's ability to improve the ionization efficiency of the derivatized carboxylic acids during electrospray ionization. Additionally, the derivatives generated by reacting N-(Pyridin-3-yl)hydrazinecarbothioamide with carboxylic acids produce specific product ions upon collision-induced dissociation. This characteristic fragmentation pattern makes it easier to identify and quantify the target analytes within complex mixtures. []

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